1,2,3-Benzothiadiazole-6-carboxylic acid
Description
1,2,3-Benzothiadiazole-6-carboxylic acid is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. It exists as a colorless solid and is soluble in organic solvents. The compound’s chemical formula is C₆H₄N₂S , with a molar mass of 136.17 g/mol . Its melting point ranges from 36–37 °C (97–99 °F) , and it boils at 220.5 °C (428.9 °F) .
Synthesis Analysis
- Diazotization Reaction : It can be readily prepared by the diazotization reaction of 2-aminothiophenol or its disulfide with sodium nitrite . This method was originally reported in 1887 and has been reviewed in subsequent publications .
- Herz Reaction : Anilines can be converted to benzothiadiazole using the Herz reaction. This method is attractive because it requires less elaborate precursors (only anilines) .
Molecular Structure Analysis
The molecule is planar, with N-N and S-N distances of 128 and 171 picometers , respectively, indicative of multiple bond character. Like naphthalene, this heterocycle is a 10-electron system .
Chemical Reactions Analysis
Future Directions
: Mayr, A. J., Carrasco-Flores, B., Cervantes-Lee, F., Pannell, K. H., Párkányi, L., & Raghuveer, K. (1991). Transition metal heterocyclic chemistry: XI. Manganese cyclopentadienyldicarbonyl complexes of 1,2,3-selena- and thiadiazoles including structural comparison of free and complexed 1,2,3-benzothiadiazole and 4-phenyl-1,2,3-thiadiazole. : ChEBI:141405 - 1,2,3-benzothiadiazole-7-carboxylic acid : Acibenzolar acid PESTANAL, analytical standard 35272-27-6 - MilliporeSigma
properties
IUPAC Name |
1,2,3-benzothiadiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)12-9-8-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGJFQJGJJXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356186 | |
Record name | 1,2,3-benzothiadiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzothiadiazole-6-carboxylic acid | |
CAS RN |
22097-11-6 | |
Record name | 1,2,3-Benzothiadiazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22097-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-benzothiadiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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